molecular formula C13H17NO6S2 B2911929 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-methanesulfonylpyrrolidine CAS No. 1787916-92-0

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-methanesulfonylpyrrolidine

Cat. No.: B2911929
CAS No.: 1787916-92-0
M. Wt: 347.4
InChI Key: REDYFFWCKXPLRS-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-methanesulfonylpyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with sulfonyl groups and a benzo-dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-methanesulfonylpyrrolidine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as a substituted amine, the pyrrolidine ring can be formed through cyclization reactions.

    Introduction of the Sulfonyl Groups: Sulfonyl groups can be introduced via sulfonation reactions using reagents like sulfonyl chlorides under basic conditions.

    Attachment of the Benzo-dioxin Moiety: The benzo-dioxin moiety can be attached through coupling reactions, possibly using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-methanesulfonylpyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-methanesulfonylpyrrolidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-methanesulfonylpyrrolidine: can be compared with other sulfonyl-substituted pyrrolidines or benzo-dioxin derivatives.

    Sulfonyl Pyrrolidines: Compounds with similar sulfonyl groups attached to a pyrrolidine ring.

    Benzo-dioxin Derivatives: Compounds featuring the benzo-dioxin moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S2/c1-21(15,16)11-4-5-14(9-11)22(17,18)10-2-3-12-13(8-10)20-7-6-19-12/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDYFFWCKXPLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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